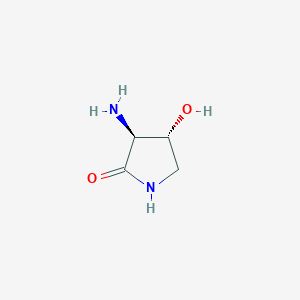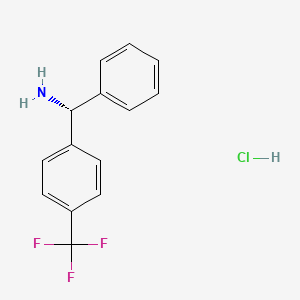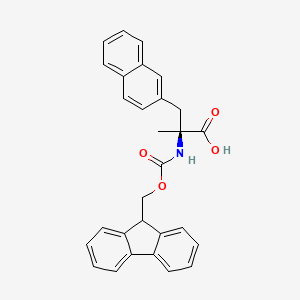![molecular formula C16H13ClN4O2 B8228877 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole](/img/structure/B8228877.png)
4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole is a complex organic compound that features a unique combination of functional groups, including a chloro, methoxy, and isoxazole moiety. This compound is part of the indole derivative family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Leimgruber–Batcho indole synthesis, which uses iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C
Industrial Production Methods
Industrial production of this compound may involve optimized conditions for large-scale synthesis, including the use of continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed coupling reactions, such as Suzuki coupling, is also common in industrial settings to introduce various substituents efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, including those involved in cell signaling and gene expression. This binding can lead to the inhibition of key enzymes and proteins, resulting in the modulation of various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole: Similar structure but with a quinoline moiety.
4-(3-thienyl)-9H-pyrimido[4,5-b]indole: Contains a thienyl group instead of a chloro group.
Uniqueness
4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methoxy substituents enhance its reactivity and potential as a therapeutic agent.
Propriétés
IUPAC Name |
4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-7-13(8(2)23-21-7)10-4-11-9(5-12(10)22-3)14-15(17)18-6-19-16(14)20-11/h4-6H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODMIPQTVMYKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC=N4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B8228825.png)


![Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B8228871.png)

![[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid](/img/structure/B8228889.png)
![Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8228894.png)
![Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B8228899.png)
![tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate](/img/structure/B8228906.png)
![Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8228908.png)
